molecular formula C30H50O5 B1669396 Cycloastragenol CAS No. 78574-94-4

Cycloastragenol

Cat. No.: B1669396
CAS No.: 78574-94-4
M. Wt: 490.7 g/mol
InChI Key: WENNXORDXYGDTP-UOUCMYEWSA-N
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Scientific Research Applications

Astramembrangenin has a wide range of scientific research applications:

    Chemistry: It is used in studies related to telomerase activation and its potential to extend telomeres.

    Biology: Research has shown its effects on cellular senescence and its ability to promote cell proliferation.

    Medicine: It is being explored for its anti-aging, anti-inflammatory, and cardiovascular protective effects.

    Industry: Its potential use in anti-aging products and supplements is being investigated

Mechanism of Action

Mode of Action

Cycloastragenol interacts with its targets to induce significant changes. It activates telomerase, leading to the elongation of telomeres . This process decreases the percentage of critically short telomeres and DNA damage in the cell . In addition, this compound binds to cathepsin B, inhibiting the lysosomal degradation of MHC-I and promoting the aggregation of MHC-I to the cell membrane . This boosts the presentation of the tumor antigen .

Biochemical Pathways

This compound affects several biochemical pathways. It is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . These pathways are involved in cell survival and proliferation, and their inhibition leads to the induction of apoptosis in senescent cells . Additionally, this compound has been found to regulate oxidative stress, neurotrophic processes, neuroinflammation, and apoptotic cell death .

Pharmacokinetics

This compound is absorbed through the intestinal epithelium via passive diffusion and undergoes first-pass hepatic metabolism . Compared with astragaloside IV, this compound is more lipid-soluble and more easily absorbed transdermally . Encapsulation of this compound in phospholipid vesicles enhances the transport and delivery across the skin barrier, making it more bioavailable for transdermal absorption .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It selectively kills senescent cells by inducing apoptosis . This process is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . This compound treatment also suppresses the development of the senescence-associated secretory phenotype (SASP) in senescent cells, thereby inhibiting cell migration mediated by the SASP .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the preparation of this compound can be carried out by hydrolysis of astragaloside IV using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The choice of method can affect the yield and purity of this compound. Furthermore, the bioavailability of this compound can be enhanced by encapsulating it in phospholipid vesicles, which can be a practical approach to make it more bioavailable for transdermal absorption in different environmental conditions .

Biochemical Analysis

Biochemical Properties

Cycloastragenol plays a vital role in biochemical reactions, particularly in the regulation of oxidative stress and neuroinflammation. It interacts with several enzymes and proteins, including brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nuclear factor erythroid 2–related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) . This compound enhances the expression of BDNF and the phosphorylation of TrkB, which are crucial for neurogenesis and neuronal survival. Additionally, it upregulates Nrf2 and HO-1, which are involved in the cellular defense against oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound reduces oxidative stress and neuroinflammation, thereby protecting against neurodegenerative conditions . It also enhances the expression of neurogenic markers such as BDNF and NeuN (neuronal nuclear protein), which are essential for neuronal function and survival . In plant cells, this compound activates the telomere/telomerase system, leading to increased transcript levels of positive regulators of telomere maintenance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and its ability to modulate gene expression. This compound binds to and activates telomerase, leading to the elongation of telomeres and the maintenance of genomic stability . It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, where it downregulates the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2), thereby reducing oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and can exert long-term effects on cellular function. In in vitro studies, this compound has been shown to maintain its activity over extended periods, leading to sustained upregulation of neurogenic markers and reduction of oxidative stress . In in vivo studies, this compound has demonstrated long-term neuroprotective effects in animal models of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to activate telomerase and enhance neurogenesis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as Nrf2 and HO-1, which play critical roles in the cellular defense against oxidative damage . This compound also influences metabolic flux and metabolite levels by modulating the expression of genes involved in telomere maintenance and neuroprotection .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in the brain, where it exerts its neuroprotective effects by enhancing the expression of neurogenic markers and reducing oxidative stress .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with telomerase and other biomolecules involved in telomere maintenance and neuroprotection . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy and stability .

Preparation Methods

Astramembrangenin can be synthesized through the hydrolysis of astragaloside IV, a glycoside found in Astragalus membranaceus. There are three primary methods for this hydrolysis:

Chemical Reactions Analysis

Astramembrangenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substituents can be introduced to its structure through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Astramembrangenin is unique due to its potent telomerase activation activity. Similar compounds include:

Astramembrangenin stands out due to its higher bioavailability and more potent telomerase activation compared to these similar compounds.

Properties

IUPAC Name

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNXORDXYGDTP-UOUCMYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029686
Record name (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78574-94-4, 84605-18-5
Record name Cycloastragenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78574-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloastragenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOASTRAGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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